CCR5 Antagonist Potency: Single-Concentration Functional Activity in Human MOLT4 Calcium Mobilization Assay Compared to Clinical-Stage CCR5 Antagonists
The target compound exhibits an IC50 of 1.01 × 10⁴ nM (10.1 µM) for antagonist activity at the human CCR5 receptor expressed in MOLT4 cells, assessed as inhibition of CCL5 (RANTES)-induced calcium mobilization [1]. In the same assay format (CCR5 calcium flux in recombinant cell lines), the clinically approved CCR5 antagonist Maraviroc demonstrates IC50 values of 3.3–12 nM depending on the chemokine ligand used for stimulation [2]. The second-generation clinical candidate Vicriviroc (SCH-417690) shows IC50 values of 0.91 nM against MIP-1α-induced calcium mobilization and 4.2 nM against RANTES-induced signaling in comparable cell-based formats [3]. The quaternary ammonium CCR5 antagonist TAK-779 yields an IC50 of approximately 5.9 nM in CCR5-mediated calcium flux assays [4]. The target compound is thus approximately 840- to 11,000-fold less potent than these clinical-stage CCR5 antagonists, defining a distinct potency tier suitable for applications where sub-maximal receptor blockade is experimentally desirable.
| Evidence Dimension | CCR5 antagonist functional potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.01 × 10⁴ nM (10.1 µM) |
| Comparator Or Baseline | Maraviroc: IC50 = 3.3–12 nM; Vicriviroc: IC50 = 0.91–4.2 nM; TAK-779: IC50 ≈ 5.9 nM |
| Quantified Difference | Target compound is ~840-fold less potent than Maraviroc, ~2,400- to 11,000-fold less potent than Vicriviroc, and ~1,700-fold less potent than TAK-779 |
| Conditions | Human CCR5 receptor expressed in MOLT4 cells; antagonist activity assessed as inhibition of CCL5-induced (or MIP-1α/RANTES-induced) intracellular calcium mobilization; Fluor-4 or equivalent calcium-sensitive dye detection; 1 hr compound pre-incubation [1][2][3][4] |
Why This Matters
This >800-fold potency differential defines the compound as a moderate-affinity CCR5 antagonist suitable for pharmacological studies requiring partial or graded receptor inhibition rather than complete blockade, a niche that sub-nanomolar clinical antagonists cannot fill without extensive titration.
- [1] BindingDB. BDBM50387956 (CHEMBL2057812): IC50 = 1.01E+4 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCl5-induced calcium mobilization after 1 hr by Fluor-4. BindingDB, curated by ChEMBL, 2013. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387956 View Source
- [2] Dorr P, Westby M, Dobbs S, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-HIV-1 activity. Antimicrob Agents Chemother. 2005;49(11):4721-4732. Maraviroc inhibited MIP-1α (IC50 = 3.3 nM), MIP-1β (IC50 = 7.2 nM), and RANTES (IC50 = 5.2 nM) binding to CCR5. View Source
- [3] Strizki JM, Tremblay C, Xu S, Wojcik L, Wagner N, Gonsiorek W, Hipkin RW, Chou CC, Pugliese-Sivo C, Xiao Y, Tagat JR, Cox K, Priestley T, Sorota S, Huang W, Hirsch M, Reyes GR, Baroudy BM. Discovery and characterization of Vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2005;49(12):4911-4919. Vicriviroc IC50: 0.91 nM (MIP-1α), 4.2 nM (RANTES). View Source
- [4] Baba M, Nishimura O, Kanzaki N, Okamoto M, Sawada H, Iizawa Y, Shiraishi M, Aramaki Y, Okonogi K, Ogawa Y, Meguro K, Fujino M. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity. Proc Natl Acad Sci USA. 1999;96(10):5698-5703. TAK-779 IC50 ~1.4–5.9 nM in CCR5 functional assays. View Source
